molecular formula C12H13BrN4 B2386597 2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole CAS No. 2379946-80-0

2-[1-[(2-Bromophenyl)methyl]azetidin-3-yl]triazole

Cat. No. B2386597
CAS RN: 2379946-80-0
M. Wt: 293.168
InChI Key: IQQXDIOITAXUAP-UHFFFAOYSA-N
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They have been found to exhibit a wide range of biological activities .


Synthesis Analysis

Azetidines can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Triazoles can be synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition .


Molecular Structure Analysis

The molecular structure of azetidines and triazoles can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines and triazoles can undergo various chemical reactions. For instance, azetidines can participate in the Suzuki–Miyaura cross-coupling with boronic acids . Triazoles can engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .


Physical And Chemical Properties Analysis

Azetidines and triazoles have unique physical and chemical properties due to their heterocyclic nature. They are generally highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of azetidines and triazoles depends on their specific structure and the functional groups they contain. They can interact with biological targets through various mechanisms, including hydrogen bonding and dipole-dipole interactions .

Safety and Hazards

The safety and hazards associated with azetidines and triazoles depend on their specific structure and the functional groups they contain. Some azetidines and triazoles have been found to exhibit antimicrobial, antiviral, and antitumor activities, among others .

Future Directions

The future research directions in the field of azetidines and triazoles include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

2-[1-[(2-bromophenyl)methyl]azetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4/c13-12-4-2-1-3-10(12)7-16-8-11(9-16)17-14-5-6-15-17/h1-6,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQXDIOITAXUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=C2Br)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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